

# Measuring Protein Synthesis Rates with L-Asparagine-15N2,d8: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The dynamic regulation of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Measuring the rate of protein synthesis provides a critical readout of cellular health and response to therapeutic interventions. Stable isotope labeling with amino acids in cell culture (SILAC) has become a powerful technique for quantifying protein dynamics. This document provides detailed application notes and protocols for measuring protein synthesis rates using the stable isotope-labeled amino acid, **L-Asparagine-15N2,d8**.

**L-Asparagine-15N2,d8** is a non-radioactive, heavy isotope-labeled version of the amino acid asparagine. When introduced into cell culture media, it is incorporated into newly synthesized proteins. The subsequent detection of this "heavy" asparagine by mass spectrometry allows for the precise quantification of protein synthesis rates. This method offers a robust and sensitive approach to studying the impact of various stimuli, inhibitors, or disease states on cellular proteostasis.

### **Signaling Pathways Regulating Protein Synthesis**

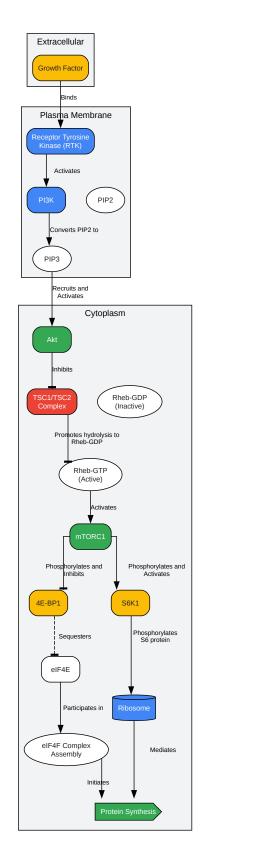


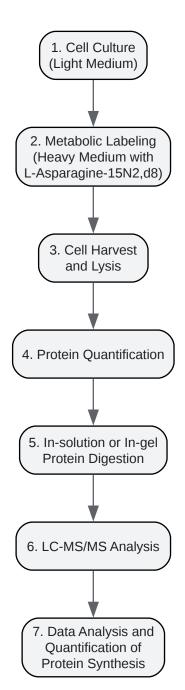
#### Methodological & Application

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Protein synthesis is tightly controlled by intricate signaling networks that respond to a variety of extracellular and intracellular cues, such as growth factors, nutrients, and cellular energy status. A central hub in this regulatory network is the PI3K/Akt/mTOR signaling pathway.







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